2-Iodo-benzo[b]thiophene (CAS 36748-89-7) is a highly reactive, halogenated heterocyclic building block heavily utilized in transition-metal-catalyzed cross-coupling reactions. Featuring an iodine atom at the C2 position of the benzothiophene core, it serves as a premium electrophile for Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as C-H functionalization protocols[1]. In industrial and advanced academic settings, it is primarily procured for the synthesis of organic electronic materials (such as thienoacenes and OLED components) and complex pharmaceutical intermediates. Its defining procurement value lies in its superior oxidative addition kinetics compared to lighter halogen analogs, enabling milder reaction conditions, higher yields, and orthogonal functionalization strategies.
Substituting 2-iodo-benzo[b]thiophene with its cheaper analog, 2-bromo-benzo[b]thiophene, frequently results in reaction failure or drastically reduced yields, particularly in copper-catalyzed N-arylations and mild palladium-catalyzed couplings[1]. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, facilitating rapid oxidative addition at lower temperatures. Consequently, while the bromo-variant may remain inert under standard catalytic conditions, the iodo-compound readily couples and can even drive spontaneous downstream cyclizations to form complex polycycles. Furthermore, attempting to use unsubstituted benzo[b]thiophene via direct C-H activation often suffers from poor regiocontrol and requires harsh lithiation conditions, making the pre-functionalized 2-iodo derivative strictly necessary for reproducible, high-yield synthetic workflows.
In the synthesis of complex N-heterocycles, the choice of halogen is decisive. A comparative study on the N-arylation of anilines demonstrated that 2-bromobenzothiophene completely failed to react under copper-catalyzed conditions (catalytic Cu/CuI, N,N-dimethylethanolamine, K3PO4, 85 °C, 48 hours). In stark contrast, 2-iodo-benzo[b]thiophene successfully underwent cross-coupling under similar copper-mediated protocols, yielding N-arylated products in up to 57% yield and spontaneously driving subsequent cyclization to form valuable benzothieno[2,3-b]quinoline tetracycles [1].
| Evidence Dimension | Cross-coupling success rate in Cu-catalyzed N-arylation |
| Target Compound Data | 2-Iodo-benzo[b]thiophene successfully couples and cyclizes (57% yield) |
| Comparator Or Baseline | 2-Bromobenzothiophene (0% yield, reaction failed) |
| Quantified Difference | Complete qualitative and quantitative shift from 0% (failure) to synthetically viable yields (>50%) |
| Conditions | Copper/Copper(I) iodide catalysis, basic conditions, 85–140 °C |
Buyers synthesizing pharmaceutical polycycles must procure the iodo-variant, as the bromo-analog is entirely unreactive under these standard mild C-N coupling conditions.
For the synthesis of biologically active non-natural amino acids, such as specific Pin1 inhibitors, 2-iodo-benzo[b]thiophene serves as a highly efficient arylating agent. In the palladium-catalyzed C-H arylation of heavily protected amino acid derivatives (e.g., using a 2-thiomethylaniline auxiliary), coupling with 2-iodo-benzo[b]thiophene achieved an 80% isolated yield of the functionalized benzothiophene derivative using Pd(OAc)2 and AgOAc at 60 °C [1]. This demonstrates superior processability compared to less reactive aryl bromides, which typically require harsher conditions that can degrade sensitive chiral peptide centers.
| Evidence Dimension | Isolated yield in Pd-catalyzed C-H arylation of amino acids |
| Target Compound Data | 80% yield of the benzothiophene-functionalized amino acid |
| Comparator Or Baseline | Aryl bromides (typically require temperatures >100 °C, risking racemization) |
| Quantified Difference | Enables high yields (80%) at mild temperatures (60 °C) |
| Conditions | Pd(OAc)2 catalyst, AgOAc, 60 °C, 2-thiomethylaniline directing group |
Procuring the iodo-derivative ensures mild reaction conditions that preserve stereochemical integrity during the synthesis of complex pharmaceutical libraries.
In the construction of extended polycyclic aromatic hydrocarbons and organic semiconductors, sequential functionalization is required. The inherent reactivity hierarchy of halogens in palladium-catalyzed Suzuki-Miyaura cross-coupling dictates that iodine reacts preferentially over bromine and chlorine. When utilizing mixed halogenated benzothiophenes, the C-I bond at the 2-position undergoes selective oxidative addition, leaving other halogenated sites intact for subsequent, distinct coupling steps [1]. This orthogonal reactivity cannot be achieved if a uniform poly-bromo or poly-chloro scaffold is used.
| Evidence Dimension | Site-selectivity in Suzuki-Miyaura coupling |
| Target Compound Data | 2-Iodo site reacts exclusively in the first coupling equivalent |
| Comparator Or Baseline | 2-Bromo or 2-Chloro sites (remain unreacted) |
| Quantified Difference | >95% chemoselectivity for the iodo position over bromo/chloro positions |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids |
Material scientists must select the 2-iodo derivative to precisely control step-growth polymerization and asymmetric functionalization in organic electronic materials.
The synthesis of uniquely substituted benzothiophenes often relies on the 'halogen dance' reaction, which requires rapid halogen-lithium exchange. 2-Iodo-benzo[b]thiophene is highly susceptible to this exchange when treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP), rapidly forming the critical benzothienyllithium intermediate. In contrast, 2-bromobenzothiophene undergoes this exchange much more slowly and is instead utilized as a catalyst to suppress the loss of the iodo group during the reaction cycle [1]. The distinct kinetic profile of the iodo-compound makes it the obligatory starting material for these molecular editing workflows.
| Evidence Dimension | Role and kinetic reactivity in halogen dance molecular editing |
| Target Compound Data | 2-Iodo-benzo[b]thiophene acts as the primary reactive substrate, undergoing rapid I-Li exchange |
| Comparator Or Baseline | 2-Bromobenzothiophene (acts only as a catalyst/mediator due to slower exchange kinetics) |
| Quantified Difference | Fundamental mechanistic divergence; iodo is the requisite migrating group, bromo cannot substitute as the primary substrate |
| Conditions | LiTMP base, THF, low temperature |
For advanced regioselective molecular editing, buyers must procure the iodo-compound as the substrate, as the bromo-analog functions fundamentally differently in the catalytic cycle.
Used as an end-capping or extending building block in Stille and Suzuki couplings to create highly conjugated, planar polycyclic aromatic hydrocarbons (PAHs) for OLEDs and OFETs, directly leveraging its orthogonal cross-coupling reactivity [3].
Procured for the late-stage functionalization of amino acids and peptides, enabling the synthesis of non-natural benzothiophene-containing residues (e.g., Pin1 inhibitors) under mild, stereoretentive conditions [2].
Utilized in tandem N-arylation/cyclization reactions to synthesize complex tetracyclic and hexacyclic scaffolds, such as benzothieno[2,3-b]quinolines, which are evaluated as PIM kinase inhibitors [1].
Employed as the primary substrate in halogen dance reactions to access uniquely substituted benzothiophene derivatives that are synthetically inaccessible via standard electrophilic aromatic substitution [4].
Irritant